molecular formula C21H27NO3 B12181189 9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B12181189
M. Wt: 341.4 g/mol
InChI Key: YUJRYMJBYJFYGQ-UHFFFAOYSA-N
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Description

This compound belongs to the spirochromenooxazine class, characterized by a fused chromene-oxazine core and a spiro-linked cyclohexane ring. Spiro compounds are notable for their conformational rigidity, which often enhances binding specificity in biological or material applications.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

9-cyclopentylspiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C21H27NO3/c23-18-12-21(10-4-1-5-11-21)25-20-16(18)8-9-19-17(20)13-22(14-24-19)15-6-2-3-7-15/h8-9,15H,1-7,10-14H2

InChI Key

YUJRYMJBYJFYGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford similar spiro compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, similar compounds have been shown to inhibit enzymes or receptors, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

  • 9-(Furan-2-ylmethyl) analog (): Replacing the cyclopentyl group with a furan-2-ylmethyl substituent introduces an aromatic heterocycle. This substitution likely enhances π-π stacking interactions but reduces steric bulk compared to the cyclopentyl group. Such differences could impact solubility and target affinity .
  • 8-(4-Dimethylamino-phenyl) spirooxazine (): Incorporates a dimethylamino-phenyl group, which may confer pH-dependent electronic properties (e.g., charge transfer) useful in photochromic materials. The absence of such groups in the target compound suggests a divergent application scope .

Core Structure Comparisons

  • Spiro[benzo[c]azepine-1,1’-cyclohexan] derivatives (): These feature a benzoazepine core instead of chromenooxazine. The azepine ring introduces basic nitrogen atoms, enabling protonation and altering pharmacokinetic properties (e.g., membrane permeability). By contrast, the oxazine ring in the target compound may favor hydrogen bonding .

Bioactivity Insights (Indirect)

highlights that polyphenolic compounds with ortho-dihydroxy groups exhibit strong DPPH radical scavenging (IC₅₀ < 10 μg/mL). The target compound lacks such hydroxyl groups, implying lower antioxidant activity compared to these analogs. However, its spiro architecture could stabilize reactive intermediates, enabling unique redox behavior .

Data Table: Key Structural and Functional Comparisons

Compound Name / Feature 9-cyclopentyl-spirochromenooxazine 9-(Furan-2-ylmethyl) analog () Spirobenzoazepine () Polyphenolic Antioxidants ()
Core Structure Chromenooxazine + cyclohexane Chromenooxazine + cyclohexane Benzoazepine + cyclohexane Flavonoids/polyphenols
Key Substituent Cyclopentyl (C₅H₉) Furan-2-ylmethyl (C₆H₇O) Prop-2-yn-1-yl (C₃H₃) Ortho-dihydroxy groups
Molecular Weight (g/mol) ~398.5 (estimated) ~394.4 (estimated) ~315.4 (compound 9) 200–500
Synthesis Method Not reported Not reported LiAlH₄ reduction (compound 10) Column chromatography
Bioactivity Underexplored Underexplored PAR inhibitor (implied) IC₅₀: 5.01–39.63 μg/mL (DPPH)

Research Findings and Implications

  • Steric vs. Electronic Effects : The cyclopentyl group’s steric bulk may hinder rotational freedom, improving thermal stability compared to smaller substituents (e.g., furan-2-ylmethyl). This property is critical for materials science applications like photochromic films .
  • Bioactivity Gaps : While underscores the importance of hydroxyl groups for antioxidant activity, the target compound’s lack thereof implies alternative mechanisms (e.g., radical stabilization via spiro conjugation) warrant further study .

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